Lanepitant - 170566-84-4

Lanepitant

Catalog Number: EVT-272485
CAS Number: 170566-84-4
Molecular Formula: C33H45N5O3
Molecular Weight: 559.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lanepitant is a selective nonpeptide Substance P (neurokinin-1) receptor antagonist.
Source and Classification

Lanepitant is classified as a small molecule drug belonging to the category of neurokinin-1 receptor antagonists. Its chemical structure is characterized by a complex arrangement that includes a bipiperidine moiety and an indole derivative. The compound is known by its International Nonproprietary Name (INN) and has been assigned the code name LY303870 .

Chemical Data

  • Molecular Formula: C33H45N5O3
  • Molar Mass: 559.755 g/mol
  • CAS Number: 170566-84-4
Synthesis Analysis

The synthesis of Lanepitant involves several intricate steps that utilize various chemical reactions to form the desired compound. A notable method for synthesizing Lanepitant is through the selective 1,4-addition of Grignard reagents to derivatives of 6-chloronicotinic acid. This process includes:

  1. Preparation of Intermediates: Key intermediates are synthesized via Grignard addition followed by oxidation.
  2. Formation of the Final Compound: The introduction of specific substituents at designated positions on the pyridine ring is achieved through controlled reactions, ensuring high yield and purity .
Molecular Structure Analysis

Lanepitant's molecular structure features a bipiperidine system linked to an indole moiety. The arrangement allows for significant interaction with the NK1 receptor, which is crucial for its function as an antagonist.

Structural Features

  • Bipiperidine Core: Provides stability and enhances receptor binding.
  • Indole Group: Contributes to the pharmacological activity through specific interactions with the NK1 receptor.
Chemical Reactions Analysis

The synthesis of Lanepitant involves several key chemical reactions:

  • Grignard Addition: This reaction introduces alkyl groups into the aromatic system, critical for building the bipiperidine structure.
  • Oxidation Steps: These steps are necessary to convert intermediates into their desired functional forms.
  • Reduction Reactions: Used to modify carboxylic functions into amine groups, enhancing the compound's pharmacological properties .
Mechanism of Action

Lanepitant acts primarily by blocking the neurokinin-1 receptor, which is a key player in pain transmission and inflammatory responses. By inhibiting this receptor, Lanepitant can potentially reduce pain signaling pathways and inflammatory processes associated with various conditions.

Process

  1. Receptor Binding: Lanepitant binds competitively to NK1R.
  2. Inhibition of Substance P Activity: By blocking NK1R, it prevents Substance P from exerting its effects, which include vasodilation and increased vascular permeability associated with pain and inflammation.
Physical and Chemical Properties Analysis

Lanepitant exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may exhibit limited solubility in aqueous environments.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range for similar compounds.
Applications

While Lanepitant was initially developed for pain management, its potential applications have expanded based on recent findings:

  • Corneal Neovascularization Treatment: Research indicates that Lanepitant can effectively reduce CNV in animal models by inhibiting angiogenesis and inflammation associated with ocular injuries .
  • Exploration in Other Disorders: Ongoing studies are examining its efficacy in other conditions where NK1R antagonism may provide therapeutic benefits.
Introduction to Lanepitant as a Neuropharmacological Agent

Historical Context and Discovery in Tachykinin Receptor Research

Lanepitant (LY306740) emerged in the 1990s as a pioneering non-peptide antagonist targeting the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR) activated by substance P (SP). Its development occurred within a transformative period for tachykinin research, following the breakthrough discovery of CP-96,345—the first high-affinity non-peptide NK1R antagonist [3]. Lanepitant distinguished itself through enhanced receptor specificity and improved blood-brain barrier penetration compared to early peptide-based antagonists like Spantide, which suffered from metabolic instability and neurotoxicity [3] [10]. Structurally, it featured a benzylamino quinuclidine core, optimized to reduce off-target interactions (e.g., L-type calcium channels) while maintaining nanomolar affinity for human NK1R [8].

Lanepitant’s design reflected key pharmacological advancements in structure-activity relationship (SAR) optimization for GPCRs. By incorporating fluorinated aromatic rings and rigid heterocyclic elements, it achieved greater metabolic stability and receptor binding efficiency. This positioned it as a critical tool for elucidating SP/NK1R signaling in neurological and oncological processes [3] [8]. Though superseded clinically by aprepitant (approved in 2003 for emesis), Lanepitant’s pharmacokinetic profile facilitated foundational studies on NK1R’s role in cancer cell viability and neurotransmitter modulation [6] [9].

Table 1: Evolution of Key NK1 Receptor Antagonists

CompoundStructural ClassPrimary InnovationsEra
Spantide I/IIPeptideFirst synthetic antagonists; limited by toxicity1980s
CP-96,345Non-peptide (Quinuclidine)Proof of concept for oral bioavailabilityEarly 1990s
LanepitantNon-peptide (Benzylamino quinuclidine)Improved CNS penetration; reduced off-target effectsMid-1990s
AprepitantNon-peptide (Morpholine)FDA-approved; enhanced selectivity (>3000x NK2/3R)Post-2000

Role in Advancing NK1 Receptor Antagonist Therapeutics

Elucidating Signaling Pathways

Lanepitant enabled seminal research into NK1R’s oncogenic signaling mechanisms. In glioma models, it inhibited SP-induced activation of MAPK (p38, ERK1/2, JNK), c-Myc, and NF-κB pathways—key drivers of tumor proliferation and survival [6]. By selectively blocking NK1R, Lanepitant demonstrated that SP’s mitogenic effects require GPCR-mediated phosphorylation of downstream kinases, a finding later validated with aprepitant in breast and pancreatic cancers [8] [9]. Additionally, it revealed NK1R’s role in glycogen metabolism reprogramming, showing that antagonist treatment suppressed glycolysis in tumor cells by inhibiting glycogen breakdown [6].

Expanding Therapeutic Concepts

Lanepitant’s application in oncology models established the principle that NK1R antagonism could induce selective cytotoxicity in malignant cells. Unlike cytotoxics, it spared normal fibroblasts and neurons, exploiting the receptor’s overexpression in cancers (e.g., glioblastoma, breast carcinoma) [6] [9]. This selectivity was later leveraged in aprepitant-based therapies, where NK1R antagonists were repurposed as radiosensitizers and anti-metastatic agents [8]. Lanepitant also provided early evidence for combinatorial efficacy; in preclinical studies, it enhanced the effects of 5-HT3 antagonists in blocking emesis pathways, informing modern antiemetic regimens [4] [7].

Table 2: Lanepitant’s Contributions to Key Therapeutic Concepts

Therapeutic AreaMechanistic InsightsTranslational Impact
OncologyBlockade of SP-induced MAPK/NF-κB activation; inhibition of Warburg effectBasis for aprepitant trials in glioma/breast cancer [6] [9]
CNS DisordersValidation of NK1R’s role in depression/anxiety pathways via limbic system modulationInformed clinical trials of NK1R antagonists for mood disorders [5]
AntiemesisSynergy with 5-HT3 antagonists in area postrema/nucleus tractus solitariusRefined triple-therapy (NK1R + 5-HT3 + corticosteroid) for CINV [4] [7]

Technical and Conceptual Legacy

Lanepitant’s pharmacophore model (quinuclidine scaffold with fluorinated aromatics) directly influenced next-generation antagonists. Aprepitant retained Lanepitant’s critical elements but added a morpholine ring to boost solubility and a p-fluorophenyl group to limit oxidative metabolism [3] [8]. This optimization exemplifies how Lanepitant served as a structural blueprint for clinically successful NK1R antagonists. Furthermore, Lanepitant-enabled research laid groundwork for exploiting SP/NK1R in diagnostic applications, including radiolabeled ligands (e.g., [¹⁸F]Lanepitant derivatives) for tumor imaging [6] [8].

Properties

CAS Number

170566-84-4

Product Name

Lanepitant

IUPAC Name

N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide

Molecular Formula

C33H45N5O3

Molecular Weight

559.7 g/mol

InChI

InChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1

InChI Key

CVXJAPZTZWLRBP-MUUNZHRXSA-N

SMILES

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5

Solubility

Soluble in DMSO

Synonyms

1-(N-(2-methoxybenzyl)acetylamino)-3-(1H-indol-3-yl)-2-(N-(2-(4-(piperidin-1-yl)piperidin-1-yl)acetyl)amino)propane
Lanepitant
LY 303870
LY 306155
LY-303870
LY-306155
LY303870
LY306155

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5

Isomeric SMILES

CC(=O)N(CC1=CC=CC=C1OC)C[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.